N-(2-aminoethyl)-6-phenylpyridazin-3-amine

Nicotinic Acetylcholine Receptor Addiction Neuroscience Lung Cancer

This compound's unique 2-aminoethyl side chain enables potent α3β4 nAChR antagonism (IC50 1.8 nM), direct DAT inhibition (IC50 658–900 nM), and P2X3 receptor antagonism (EC50 80 nM)—activities entirely absent in 6-phenylpyridazin-3-amine and minaprine. It is the only pyridazine probe capable of simultaneously interrogating dopaminergic, cholinergic, and purinergic pathways, making it indispensable for nicotine addiction, small-cell lung cancer, and differentiation therapy research programs.

Molecular Formula C12H14N4
Molecular Weight 214.272
CAS No. 130452-42-5
Cat. No. B2741401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-6-phenylpyridazin-3-amine
CAS130452-42-5
Molecular FormulaC12H14N4
Molecular Weight214.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)NCCN
InChIInChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16)
InChIKeyMYIVBNAPMDWPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-6-phenylpyridazin-3-amine (CAS 130452-42-5) for Drug Discovery and Chemical Biology Procurement


N-(2-Aminoethyl)-6-phenylpyridazin-3-amine (CAS 130452-42-5) is a heterocyclic small molecule belonging to the 6-phenylpyridazin-3-amine class, distinguished by its primary amine-terminated ethyl linker at the pyridazine 3-position . Its molecular formula is C12H14N4 with a molecular weight of approximately 214.27 g/mol, and it is commercially available from multiple suppliers in purities ranging from 95% to 98% for research use . The compound exhibits a multi-target pharmacological profile with quantifiable activity across several key receptor and transporter systems relevant to neurological and oncological research [1][2].

Why N-(2-Aminoethyl)-6-phenylpyridazin-3-amine Cannot Be Replaced by Generic 6-Phenylpyridazin-3-amines in Specialized Research


Substituting N-(2-aminoethyl)-6-phenylpyridazin-3-amine with the unsubstituted core, 6-phenylpyridazin-3-amine (CAS 14966-91-7), or other analogs like minaprine introduces significant and quantifiable differences in target engagement and functional selectivity . The 2-aminoethyl side chain is a critical determinant of the molecule's interaction with monoamine transporters and nicotinic acetylcholine receptors (nAChRs), conferring a distinct polypharmacology profile that cannot be recapitulated by simpler analogs . For example, the unsubstituted 6-phenylpyridazin-3-amine primarily exhibits kinase inhibitory activity associated with apoptosis induction , whereas the addition of the aminoethyl linker in the target compound enables potent dopamine transporter (DAT) inhibition (IC50 658-900 nM) and high-affinity nAChR antagonism (IC50 1.8-15 nM across multiple subtypes) [1][2]. This stark functional divergence demonstrates that these compounds are not interchangeable in assays designed to probe dopaminergic or cholinergic signaling pathways.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-6-phenylpyridazin-3-amine Against Structural Analogs


Potent Antagonism of Alpha3Beta4 Nicotinic Acetylcholine Receptors (nAChR) Versus Inactive Core Analog

The target compound demonstrates potent functional antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a carbamylcholine-induced 86Rb+ efflux assay in SH-SY5Y cells [1]. This is in stark contrast to the unsubstituted core analog, 6-phenylpyridazin-3-amine, for which no nAChR activity has been reported or quantified, as its documented mechanism centers on kinase inhibition and apoptosis . The presence of the 2-aminoethyl side chain is therefore essential for engaging this therapeutically relevant ion channel.

Nicotinic Acetylcholine Receptor Addiction Neuroscience Lung Cancer Ion Channel Pharmacology

Subtype-Selective nAChR Antagonism Profile Distinct from Related Pyridazine Derivatives

The target compound exhibits a distinct selectivity profile across neuronal nAChR subtypes. It shows the highest potency at α3β4 (IC50 1.8 nM), followed by α1β1γδ (IC50 7.9 nM), α4β2 (IC50 12 nM), and α4β4 (IC50 15 nM) in functional 86Rb+ efflux assays [1]. This contrasts with a structurally related pyridazine, N-ethyl-N-methyl-1-(6-phenylpyridazin-3-yl)pyrrolidin-3-amine, which demonstrates only weak binding affinity for the α7 nAChR subtype (Ki = 746 nM) in a radioligand displacement assay [2]. The target compound's profile highlights a significant shift in nAChR subtype preference driven by the simpler aminoethyl substitution.

Nicotinic Acetylcholine Receptor Subtype Selectivity Chemical Biology Structure-Activity Relationship

Functional Dopamine Transporter (DAT) Inhibition Confirmed Across Multiple Assays

The target compound functions as a confirmed inhibitor of the dopamine transporter (DAT), with consistent activity demonstrated across multiple orthogonal assays. It inhibits [3H]dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM and in human DAT-expressing HEK293 cells with IC50 values of 658 nM and 945 nM in separate reuptake experiments [1]. In contrast, the clinically studied analog minaprine shows an unclear and indirect mechanism of action on dopaminergic systems, with studies reporting that it "does not affect monoamine uptake or release in vitro" [2]. This highlights a fundamental mechanistic difference: the target compound directly inhibits DAT, whereas minaprine's dopaminergic effects appear to be secondary to other actions.

Dopamine Transporter Monoamine Reuptake Neuropharmacology Psychiatric Disorders

Differentiation-Inducing and Anti-Proliferative Activity Suggests a Unique Cellular Mechanism

A unique qualitative and quantitative feature of the target compound is its reported ability to arrest proliferation and induce differentiation of undifferentiated cells towards a monocyte lineage, a property linked to potential anti-cancer and anti-psoriatic applications [1]. This functional outcome is distinct from the core analog, 6-phenylpyridazin-3-amine, which induces apoptosis via caspase-1 activation and DAPK1 binding . While precise EC50 values for this differentiation effect are not provided in the available database entry, the described "pronounced activity in arresting the proliferation" constitutes a key biological differentiation point from analogs whose primary cellular effect is cytotoxic rather than cytostatic/differentiation-inducing.

Cancer Cell Differentiation Anti-Proliferative Oncology Cell Cycle Arrest

Demonstrated P2X3 Purinoceptor Antagonism with Sub-Micromolar Potency

The target compound has been characterized as an antagonist of the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM in an electrophysiological assay using Xenopus oocytes [1]. No such activity is documented for the core analog 6-phenylpyridazin-3-amine or for the clinical analog minaprine, whose primary CNS targets are monoamine transporters and receptors [2]. The P2X3 receptor is a key mediator of sensory neurotransmission and a validated target for chronic pain and cough, indicating that the aminoethyl substitution is crucial for accessing this novel target space within the pyridazine chemical class.

P2X3 Receptor Purinoceptor Pain Sensory Neurobiology

Recommended Research Applications for N-(2-Aminoethyl)-6-phenylpyridazin-3-amine Based on Quantitative Evidence


Probing α3β4 Nicotinic Acetylcholine Receptor (nAChR) Function in Addiction and Cancer Models

With a potent IC50 of 1.8 nM against the human α3β4 nAChR subtype, this compound is ideally suited as a chemical probe for dissecting the role of this specific receptor in nicotine addiction pathways and in cancers where α3β4 nAChR expression is implicated, such as small cell lung carcinoma [1]. The lack of nAChR activity in simpler 6-phenylpyridazin-3-amine analogs makes this compound a unique tool within this chemical class for such studies.

Investigating Direct Dopamine Transporter (DAT) Inhibition as an Alternative to Indirect Modulators

The confirmed, direct inhibition of DAT (IC50 658-900 nM across multiple assays) positions this compound as a valuable chemical tool for studying dopamine reuptake mechanisms in vitro, providing a clear alternative to analogs like minaprine which lack direct DAT activity [2]. This allows researchers to isolate direct transporter effects from other indirect neuromodulatory actions.

Exploring P2X3 Purinoceptor Antagonism in Sensory Neurobiology and Pain Research

The sub-micromolar antagonism of the P2X3 receptor (EC50 80 nM) is a distinct and quantifiable property of this compound that is not shared by other examined pyridazine analogs [3]. This makes it a relevant starting point or tool compound for research into P2X3-mediated sensory signaling, chronic pain, and cough, where this receptor is a clinically validated target.

Evaluating Differentiation-Inducing Mechanisms in Oncology and Dermatology Research

The reported activity in arresting proliferation and inducing monocytic differentiation in undifferentiated cells suggests a unique cellular mechanism divergent from the pro-apoptotic activity of the core scaffold [4]. This compound is therefore best applied in research programs aimed at understanding differentiation pathways as a therapeutic strategy in cancer or hyperproliferative skin disorders, where a cytostatic approach is desired over a cytotoxic one.

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